Allyl chloroformate
Overview
Description
Allyl chloroformate is an organic compound with the molecular formula C4H5ClO2. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. This compound is known for its reactivity and is commonly used in the preparation of other chemical compounds, particularly in the synthesis of allyl carbamates and allyl carbonates .
Mechanism of Action
Target of Action
Allyl chloroformate is a versatile organic compound that primarily targets the formation of allyl carbamates and allyl carbonates . It also plays a crucial role in the preparation of α-allyl carbonyls and α, β-unsaturated carbonyls .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it can be used to synthesize histones and their analogs . It also contributes to the formation of the Alloc-TL monomer (N-(allyloxy)carbonylhomocysteine thiolactone) from cyclic thioester (d,l-homocysteine thiolactonehydrochloride) .
Biochemical Pathways
It is known to be used inpeptide synthesis , indicating its involvement in protein-related biochemical pathways.
Pharmacokinetics
It’s important to note that the compound has avapor pressure of 3.67 psi at 20 °C , which may influence its absorption and distribution.
Result of Action
The primary result of this compound’s action is the synthesis of various organic compounds, including allyl carbamates , allyl carbonates , α-allyl carbonyls , and α, β-unsaturated carbonyls . These compounds have numerous applications in the field of organic chemistry.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition due to its flammability . Additionally, it should be handled with precautionary measures against static discharge . Contact with water liberates toxic gas , indicating that its stability and efficacy can be affected by the presence of water.
Biochemical Analysis
Biochemical Properties
It is known that chloroformates, the class of compounds to which Allyl chloroformate belongs, are used as reagents in organic chemistry . They convert polar compounds into less polar, more volatile derivatives, enabling the transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .
Molecular Mechanism
Alkyl chloroformate esters, a group that includes this compound, are known to degrade to give the alkyl chloride, with retention of configuration . The reaction is proposed to proceed via a substitution nucleophilic internal mechanism .
Temporal Effects in Laboratory Settings
This compound has been shown to solvolyze by a bimolecular addition-elimination process via the formation of a tetrahedral intermediate . The rate of solvolysis increases with the increase in water content in mixtures with ethanol, methanol, acetone, and TFE .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Metabolomics, the study of small-molecule metabolites, could potentially be used to identify the metabolic pathways that this compound is involved in .
Transport and Distribution
It is known that chloroformates are soluble in organic solvents and hydrolyze in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
Allyl alcohol+Phosgene→Allyl chloroformate+Hydrogen chloride
This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced .
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process requires careful handling of phosgene due to its toxic nature. Industrial production also emphasizes the importance of maintaining anhydrous conditions to prevent hydrolysis of the product .
Chemical Reactions Analysis
Types of Reactions
Allyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonate esters.
Carboxylic Acids: Used in the formation of mixed anhydrides. These reactions typically require the presence of a base to absorb the hydrogen chloride produced.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Allyl chloroformate is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
Uniqueness
Allyl chloroformate is unique due to its allyl group, which imparts specific reactivity and properties. Compared to other chloroformates, this compound is particularly useful in the synthesis of compounds with allyl groups, which are important in various chemical and biological applications .
Properties
IUPAC Name |
prop-2-enyl carbonochloridate | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEWJEXPFKNBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Record name | ALLYL CHLOROCARBONATE | |
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DSSTOX Substance ID |
DTXSID2051972 | |
Record name | Allyl chloroformate | |
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Molecular Weight |
120.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB] | |
Record name | ALLYL CHLOROCARBONATE | |
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Boiling Point |
235 °F at 760 mmHg (USCG, 1999), 109.5 °C | |
Record name | ALLYL CHLOROCARBONATE | |
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Flash Point |
88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup) | |
Record name | ALLYL CHLOROCARBONATE | |
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Solubility |
Insoluble in water | |
Record name | ALLYL CHLOROFORMATE | |
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Density |
1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm | |
Record name | ALLYL CHLOROCARBONATE | |
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Vapor Density |
4.2 (Air = 1) | |
Record name | ALLYL CHLOROFORMATE | |
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Vapor Pressure |
20.0 [mmHg], 20 mm Hg at 25 °C | |
Record name | Allyl chloroformate | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
Record name | ALLYL CHLOROFORMATE | |
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Color/Form |
Hygroscopic liquid, Colorless liquid | |
CAS No. |
2937-50-0 | |
Record name | ALLYL CHLOROCARBONATE | |
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Record name | ALLYL CHLOROFORMATE | |
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Melting Point |
-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K | |
Record name | ALLYL CHLOROCARBONATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyl chloroformate?
A1: this compound has the molecular formula C4H5ClO2 and a molecular weight of 120.53 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using techniques such as FTIR, 1H-NMR, and 13C-NMR. For instance, 1H-NMR analysis reveals characteristic peaks at δ 8.14 (s, 1H), 7.42 (t, J = 1.3 Hz, 1H), 7.05 (s, 1H), 6.00 (ddt, J = 16.4, 10.4, 6.0 Hz, 1H), 5.40 (m, 2H), 4.87 (dt, J = 6.0, 1.1 Hz, 2H) in CDCl3. []
Q3: How does this compound react with alcohols?
A3: this compound reacts readily with alcohols in the presence of a base to form the corresponding allyl carbonate esters. This reaction is often used to protect hydroxyl groups in organic synthesis. []
Q4: Can this compound be used to protect amines?
A4: Yes, this compound can also react with amines to form allyl carbamates. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated. []
Q5: What are the typical conditions for removing the allyloxycarbonyl (Alloc) protecting group?
A5: The Alloc group can be removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a nucleophile like morpholine or dimedone. [, , ]
Q6: How is this compound used in polymer synthesis?
A6: this compound is a valuable monomer for synthesizing various polymers. For example, it has been used to prepare poly(1,1-bis(ethoxycarbonyl)-2-vinyl cyclopropane-graft-dimethyl siloxane) copolymers using a macromonomer approach. []
Q7: Can polymers derived from this compound be used in dental applications?
A7: Research suggests that bis(2-(((allyloxy)carbonyl)oxy)ethyl) terephthalate (BACET), a monomer derived from this compound, shows promise as a potential substitute for Bis-GMA in heat-curing dental resin composites. This is due to BACET's high solubility in TEGDMA comonomer and its ability to yield resin formulations with comparable properties to Bis-GMA/TEGDMA mixtures. []
Q8: What are the advantages of using this compound-derived monomers in solid-state nuclear track detection (SSNTD)?
A8: Studies show that homo- and co-polymers of N-allyloxycarbonyl diethanolamine-bis(allylcarbonate), a novel monomer synthesized from diethanolamine and this compound, exhibit higher sensitivity towards alpha particles compared to the commercially available CR-39™ track detector. []
Q9: How can impurities like diethylene glycol bis(chloroformate) be detected in diethylene glycol bis(allyl carbonate) monomer?
A9: Gas chromatography (GC) can be employed to determine the presence of impurities like diethylene glycol bis(chloroformate) in diethylene glycol bis(allyl carbonate) monomer. []
Q10: How does the internal carbamate group in a C8 HPLC stationary phase modified with this compound affect its chromatographic properties?
A10: The introduction of an internal carbamate group through modification with this compound significantly reduces the retention of polar and basic compounds on the C8 HPLC stationary phase. This effect is attributed to the embedded carbamate group weakening the interaction between unbonded silanols and the analytes. []
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